molecular formula C12H10ClNO2 B13664498 Ethyl 3-chloroisoquinoline-4-carboxylate

Ethyl 3-chloroisoquinoline-4-carboxylate

Cat. No.: B13664498
M. Wt: 235.66 g/mol
InChI Key: BDRATWDPTZBHJX-UHFFFAOYSA-N
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Description

Ethyl 3-chloroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a chloro group and an ester functional group in this compound makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloroisoquinoline-4-carboxylate can be synthesized through a multi-step process. One common method involves the Friedlander condensation reaction. Initially, o-aminobenzophenones react with diethylmalonate in the presence of a base to form ethyl 2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Amino or thio derivatives of isoquinoline.

    Reduction: Ethyl 3-chloroisoquinoline-4-methanol.

    Oxidation: Isoquinoline-4-carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-chloroisoquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloroisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and ester groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 3-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3

InChI Key

BDRATWDPTZBHJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC2=CC=CC=C21)Cl

Origin of Product

United States

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